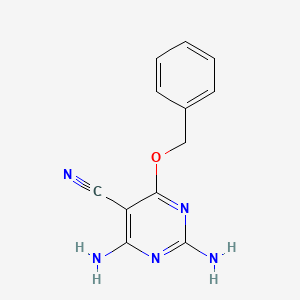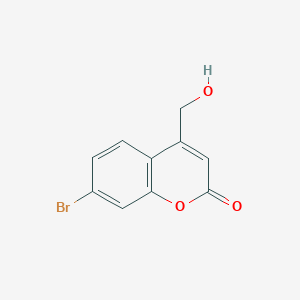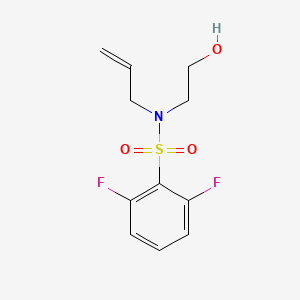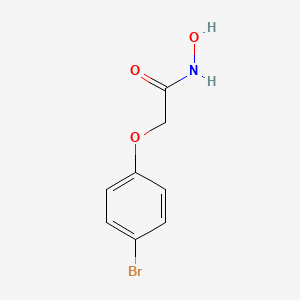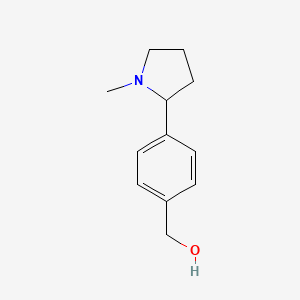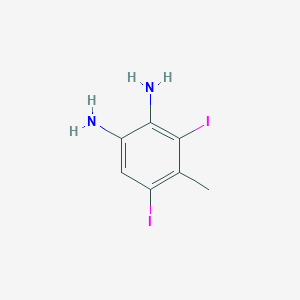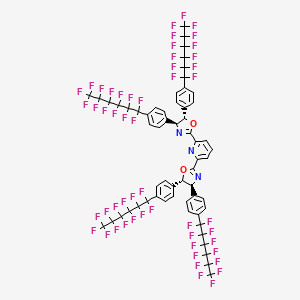
2,6-Bis((4S,5S)-4,5-bis(4-(perfluorohexyl)phenyl)-4,5-dihydrooxazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis((4S,5S)-4,5-bis(4-(perfluorohexyl)phenyl)-4,5-dihydrooxazol-2-yl)pyridine is a chiral nitrogen ligand known for its application in enantioselective synthesis. This compound is characterized by its complex structure, which includes two oxazoline rings attached to a pyridine core, with perfluorohexyl phenyl groups enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((4S,5S)-4,5-bis(4-(perfluorohexyl)phenyl)-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives.
Attachment to Pyridine Core: The oxazoline rings are then attached to the 2,6-positions of the pyridine core through nucleophilic substitution reactions.
Introduction of Perfluorohexyl Phenyl Groups: The perfluorohexyl phenyl groups are introduced via Friedel-Crafts alkylation or similar reactions, enhancing the compound’s stability and reactivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry and prevent racemization.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((4S,5S)-4,5-bis(4-(perfluorohexyl)phenyl)-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
2,6-Bis((4S,5S)-4,5-bis(4-(perfluorohexyl)phenyl)-4,5-dihydrooxazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Investigated for its potential in drug development due to its ability to interact with biological molecules.
Medicine: Explored for its therapeutic properties, particularly in the design of new pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and advanced materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Bis((4S,5S)-4,5-bis(4-(perfluorohexyl)phenyl)-4,5-dihydrooxazol-2-yl)pyridine involves its role as a chiral ligand. It coordinates with metal centers in catalytic cycles, influencing the stereochemistry of the products. The perfluorohexyl groups enhance its stability and reactivity, making it an effective catalyst in various reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis((4S,5S)-4-methyl-5-phenyl-2-oxazolinyl)pyridine
- 2,6-Bis((4R,5R)-4-methyl-5-phenyl-2-oxazolinyl)pyridine
- 2,6-Bis((4S)-4-phenyl-2-oxazolinyl)pyridine
Uniqueness
Compared to similar compounds, 2,6-Bis((4S,5S)-4,5-bis(4-(perfluorohexyl)phenyl)-4,5-dihydrooxazol-2-yl)pyridine stands out due to the presence of perfluorohexyl groups. These groups enhance its chemical stability, reactivity, and overall performance in catalytic applications, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C59H23F52N3O2 |
|---|---|
Molecular Weight |
1793.7 g/mol |
IUPAC Name |
(4S,5S)-2-[6-[(4S,5S)-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C59H23F52N3O2/c60-36(61,40(68,69)44(76,77)48(84,85)52(92,93)56(100,101)102)24-12-4-20(5-13-24)30-32(22-8-16-26(17-9-22)38(64,65)42(72,73)46(80,81)50(88,89)54(96,97)58(106,107)108)115-34(113-30)28-2-1-3-29(112-28)35-114-31(21-6-14-25(15-7-21)37(62,63)41(70,71)45(78,79)49(86,87)53(94,95)57(103,104)105)33(116-35)23-10-18-27(19-11-23)39(66,67)43(74,75)47(82,83)51(90,91)55(98,99)59(109,110)111/h1-19,30-33H/t30-,31-,32-,33-/m0/s1 |
InChI Key |
ZXYBDYQVEIXZKF-YRCZKMHPSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1)C2=N[C@H]([C@@H](O2)C3=CC=C(C=C3)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C4=CC=C(C=C4)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C5=N[C@H]([C@@H](O5)C6=CC=C(C=C6)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C7=CC=C(C=C7)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NC(C(O2)C3=CC=C(C=C3)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C4=CC=C(C=C4)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C5=NC(C(O5)C6=CC=C(C=C6)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C7=CC=C(C=C7)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


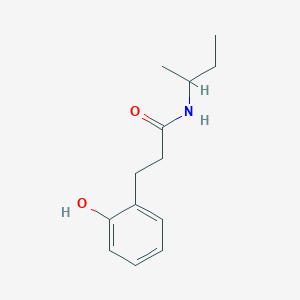
![3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14906577.png)
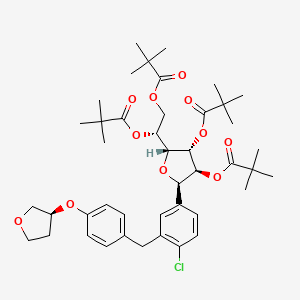
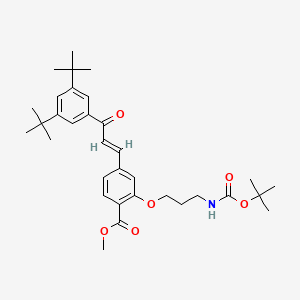
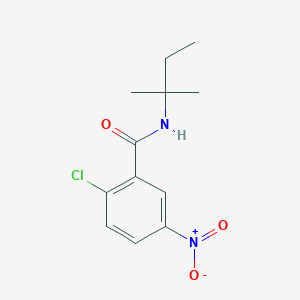
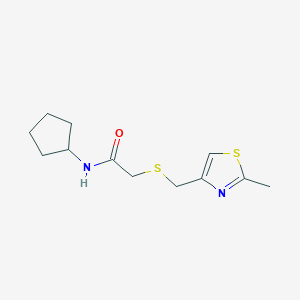
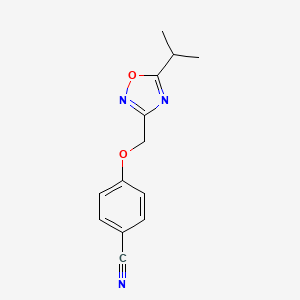
![N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]glycinamide](/img/structure/B14906614.png)
